molecular formula C25H24N2O6S B8097208 Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine

Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine

Cat. No.: B8097208
M. Wt: 480.5 g/mol
InChI Key: XUHUSTBPCQQMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methylsulfonyl group attached to the phenylalanine backbone. This compound is widely used in peptide synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Fmoc Protection: The Fmoc group is introduced by reacting the amine group of phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

  • Methylsulfonylation: The phenylalanine derivative is then treated with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine to introduce the methylsulfonyl group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:

  • Fmoc Protection: Large-scale reaction of phenylalanine with Fmoc-Cl under controlled conditions.

  • Methylsulfonylation: Subsequent reaction with MsCl to introduce the methylsulfonyl group.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The phenylalanine moiety can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.

  • Reduction: Reduction reactions can be performed on the phenylalanine derivative to reduce the nitro group to an amine.

  • Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitrophenylalanine derivatives.

  • Reduction: Amino derivatives of phenylalanine.

  • Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine is extensively used in scientific research due to its versatility:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

  • Chemical Biology: The compound is used in the study of enzyme mechanisms and inhibitor design.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the design of peptide-based drugs.

  • Industry: The compound is utilized in the production of bioactive peptides and in the development of diagnostic tools.

Mechanism of Action

The mechanism by which Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.

  • Pathways: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine is unique due to its specific structural features. Similar compounds include:

  • Fmoc-4-[(methylsulfonyl)amino]-L-phenylalanine: The L-enantiomer of the compound.

  • Fmoc-4-[(methylsulfonyl)amino]-D-phenylalanine: The D-enantiomer of the compound.

  • Fmoc-4-[(methylsulfonyl)amino]-phenylalanine: The compound without the DL designation, indicating a racemic mixture.

These compounds share the Fmoc and methylsulfonyl groups but differ in their stereochemistry, which can influence their biological activity and applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(methanesulfonamido)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6S/c1-34(31,32)27-17-12-10-16(11-13-17)14-23(24(28)29)26-25(30)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHUSTBPCQQMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.